molecular formula C16H12N2O2S2 B2989265 (Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 488861-27-4

(Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2989265
CAS No.: 488861-27-4
M. Wt: 328.4
InChI Key: KQWACWDMZMAVBC-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2O2S2 and its molecular weight is 328.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

The compound and its derivatives have been utilized in synthetic chemistry for the preparation of various heterocyclic compounds. For instance, Kandeel and Youssef (2001) discussed reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides to afford compounds with potential biological activities (K. Kandeel & A. S. Youssef, 2001). These reactions highlight the versatility of thioxothiazolidinone derivatives in synthesizing complex molecules.

Material Science Applications

In material science, thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel. Turuvekere K. Chaitra et al. (2016) synthesized new thiazole-based pyridine derivatives and evaluated their corrosion inhibition performance, demonstrating the compounds' efficacy in protecting mild steel surfaces (Turuvekere K. Chaitra, Kikkeri Narasimha Shetty Mohana, & H. C. Tandon, 2016).

Biological Applications

Biological applications of thiazolidinone derivatives have been extensively researched, including their antimicrobial and antitumor activities. Zou Xun-Zhong et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives and evaluated their in vitro antimicrobial and antitumor activities, finding that metal complexes exhibited higher activity than free ligands (Zou Xun-Zhong et al., 2020). Such studies demonstrate the potential of thiazolidinone derivatives in developing new bioactive materials with novel properties.

Properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-20-13-5-3-2-4-12(13)18-15(19)14(22-16(18)21)10-11-6-8-17-9-7-11/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWACWDMZMAVBC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.